molecular formula C17H19N3O2S B2909662 Benzyl 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetate CAS No. 1171801-55-0

Benzyl 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetate

Cat. No.: B2909662
CAS No.: 1171801-55-0
M. Wt: 329.42
InChI Key: JXNOWDHJMBAAAN-UHFFFAOYSA-N
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Description

Benzyl 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzyl group, a pyrrolidine ring, and a pyrimidine ring, which are connected through a thioether linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetate typically involves multiple steps. One common synthetic route starts with the preparation of the key intermediate, which is then subjected to a series of reactions to form the final product. The reaction conditions often include the use of specific reagents, solvents, and catalysts to facilitate the desired transformations.

For example, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate can lead to the formation of the corresponding compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .

Industrial Production Methods: Industrial production methods for Benzyl 2-((6-(pyrrolidin-1-yl)pyrimidin-

Properties

IUPAC Name

benzyl 2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-17(22-11-14-6-2-1-3-7-14)12-23-16-10-15(18-13-19-16)20-8-4-5-9-20/h1-3,6-7,10,13H,4-5,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNOWDHJMBAAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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